Stereochemical Identity: Racemate Versus Single Enantiomer Procurement Specifications
The racemic 3-(1-amino-2-hydroxyethyl)phenol hydrochloride (CAS 146812-68-2) differs from its single-enantiomer counterparts in both procurement cost and stereochemical utility. The (S)-enantiomer hydrochloride salt (CAS 1213134-55-4) is commercially available at 95-97% purity , while the (R)-enantiomer hydrochloride salt (CAS 1391439-54-5) is available at 95% purity . The racemate CAS 146812-68-2 offers a cost-effective starting material for applications where stereochemistry is not critical or where chiral resolution is performed in-house . No peer-reviewed head-to-head biological activity comparison between the racemate and single enantiomers was identified in the accessible literature, representing a critical evidence gap that users must address experimentally for stereosensitive applications.
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Racemic mixture (CAS 146812-68-2); hydrochloride salt; MW 189.64 g/mol |
| Comparator Or Baseline | (S)-enantiomer (CAS 1213134-55-4) hydrochloride salt; (R)-enantiomer (CAS 1391439-54-5) hydrochloride salt |
| Quantified Difference | Racemate versus single enantiomer; each enantiomer carries distinct CAS registration and is priced independently based on chiral resolution requirements |
| Conditions | Commercial procurement; analytical verification by chiral HPLC or polarimetry required |
Why This Matters
Selecting the correct stereochemical form (racemate versus single enantiomer) directly impacts both experimental outcomes in chiral assays and procurement budget allocation.
